4,5-dichloro-4H-pyridazin-3-one
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Overview
Description
4,5-Dichloro-4H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine atoms at the 4 and 5 positions of the pyridazinone ring enhances its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-4H-pyridazin-3-one typically involves the cyclization of hydrazine derivatives with appropriate diketones or ketoesters. One common method includes the reaction of hydrazine hydrate with 2,3-dichlorobutanedione under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyridazinone ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that facilitate the cyclization process can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-4H-pyridazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 5 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyridazinone ring can be oxidized or reduced to form different derivatives with varying biological activities.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems, which can exhibit unique pharmacological properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, primary amines, or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed:
- Substituted pyridazinones with various functional groups.
- Oxidized or reduced derivatives with altered pharmacological profiles.
- Fused ring systems with enhanced biological activities .
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: It has shown promise in the treatment of cardiovascular diseases, inflammation, and cancer due to its diverse pharmacological activities.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4,5-dichloro-4H-pyridazin-3-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase and phosphodiesterase, leading to anti-inflammatory and cardiotonic effects.
Receptor Modulation: It can modulate the activity of receptors involved in neurotransmission, contributing to its anticonvulsant and anxiolytic properties.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes, which is useful in anticancer therapy.
Comparison with Similar Compounds
4,5-Dichloro-4H-pyridazin-3-one can be compared with other pyridazinone derivatives, such as:
4,5-Dimethyl-4H-pyridazin-3-one: This compound lacks the chlorine atoms and exhibits different pharmacological activities.
4,5-Difluoro-4H-pyridazin-3-one: The presence of fluorine atoms instead of chlorine alters the compound’s reactivity and biological properties.
4,5-Dibromo-4H-pyridazin-3-one: The bromine atoms confer different chemical and pharmacological characteristics compared to the chlorine-substituted derivative.
Properties
Molecular Formula |
C4H2Cl2N2O |
---|---|
Molecular Weight |
164.97 g/mol |
IUPAC Name |
4,5-dichloro-4H-pyridazin-3-one |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1,3H |
InChI Key |
NISWITGPUFFPRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(C(=O)N=N1)Cl)Cl |
Origin of Product |
United States |
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